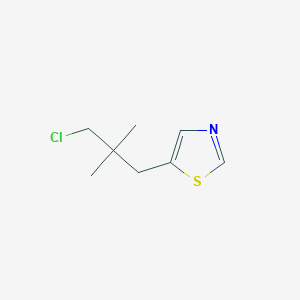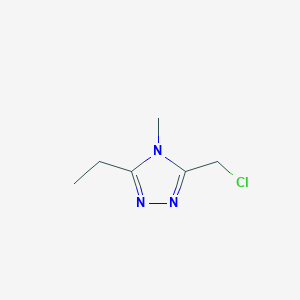![molecular formula C10H9N3O B13200646 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B13200646.png)
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a cyclopropyl group attached to the triazole ring and an aldehyde group at the 6-position of the pyridine ring
Méthodes De Préparation
The synthesis of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde typically involves the following steps:
Cyclization Reaction: The synthesis begins with the cyclization of appropriate precursors to form the triazole ring.
Functional Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.
Aldehyde Formation: The aldehyde group at the 6-position of the pyridine ring can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide and phosphorus oxychloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using nucleophiles such as amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions, forming imines or hydrazones with appropriate amines or hydrazines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. The aldehyde group can participate in covalent bonding with nucleophilic residues in the target protein, potentially leading to inhibition or modulation of its activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde include other triazole-fused heterocycles, such as:
- 3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
- 2,6-bis(1,2,3-triazol-4-yl)pyridine
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the cyclopropyl group and the aldehyde functionality in this compound distinguishes it from these related compounds, potentially offering distinct biological activities and applications.
Propriétés
Formule moléculaire |
C10H9N3O |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c14-6-7-1-4-9-11-12-10(8-2-3-8)13(9)5-7/h1,4-6,8H,2-3H2 |
Clé InChI |
QTGOQHWXVHGIOX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NN=C3N2C=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene](/img/structure/B13200565.png)
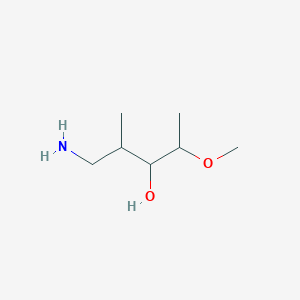
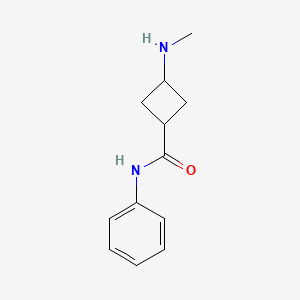


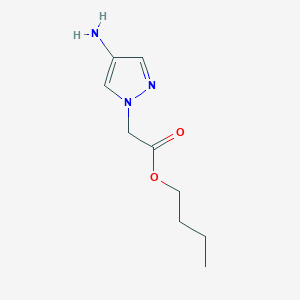
![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine](/img/structure/B13200608.png)
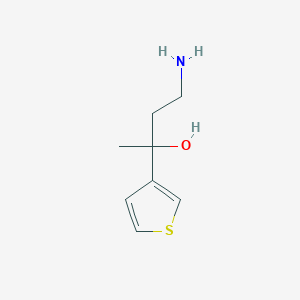
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13200620.png)
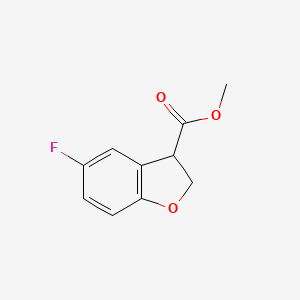

![3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13200647.png)
